![molecular formula C14H18O5 B045144 2,4,6-trihydroxy-3-methyl-5-[(3S)-3-methylpentanoyl]benzaldehyde CAS No. 116425-03-7](/img/structure/B45144.png)
2,4,6-trihydroxy-3-methyl-5-[(3S)-3-methylpentanoyl]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-trihydroxy-3-methyl-5-[(3S)-3-methylpentanoyl]benzaldehyde is a natural compound found in various plants, including the roots of the Chinese herb Rheum palmatum. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant effects.
Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis
Research has shown that the reaction of benzaldehyde derivatives with specific compounds can result in highly stereoselective synthesis. For example, a reaction involving benzaldehyde derivatives produced trans-3-phenyl-2,3-glycidamide derivatives in good yields, demonstrating the potential of such compounds in stereoselective synthesis processes (Fernández et al., 1990).
Synthesis of Complex Organic Molecules
Benzaldehyde derivatives have been utilized in the synthesis of complex organic molecules. For instance, a study detailed the synthesis of 1,8-dimethyl-5-methoxytetralin-6-ol from a commercially available 3-hydroxy-4-methoxy-benzaldehyde (Banerjee et al., 2013).
Oxidation Products in Atmospheric Chemistry
In atmospheric chemistry, benzaldehyde derivatives like 2,4,6-trihydroxy-3-methyl-5-[(3S)-3-methylpentanoyl]benzaldehyde are significant in the study of oxidation products. Research on the OH oxidation of toluene, which produces cresol and benzaldehyde, reveals insights into the formation of low-volatility products crucial in understanding secondary organic aerosol formation (Schwantes et al., 2016).
Enantioselective Synthesis
The compound has been explored in enantioselective synthesis processes. A study on the alkylation of benzaldehyde derivatives exhibited methods for preparing enantiomerically pure 3-aminobutanoic acid derivatives (Seebach & Estermann, 1987).
Antioxidant Activity
Benzaldehyde derivatives have been evaluated for their antioxidant properties. A study synthesized compounds using 4-(4-methylbenzoxy)benzaldehyde and analyzed their potential in vitro antioxidant activities, offering insights into their possible therapeutic applications (Yüksek et al., 2015).
Chemosensor Development
These compounds have been used in developing chemosensors. For example, two compounds synthesized from 4-methyl-2,6-diformylphenol and aminopyridine have been explored as fluorescent chemosensors for pH, showing potential in differentiating between normal cells and cancer cells (Dhawa et al., 2020).
Fungicidal Activities
Benzaldehyde derivatives have demonstrated fungicidal activities. A study synthesized 4,5-dihydro-1,2,4-triazole Schiff base derivatives with substituted benzaldehydes and confirmed their good fungicidal activities (Sun et al., 2009).
Eigenschaften
CAS-Nummer |
116425-03-7 |
|---|---|
Produktname |
2,4,6-trihydroxy-3-methyl-5-[(3S)-3-methylpentanoyl]benzaldehyde |
Molekularformel |
C14H18O5 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
2,4,6-trihydroxy-3-methyl-5-[(3S)-3-methylpentanoyl]benzaldehyde |
InChI |
InChI=1S/C14H18O5/c1-4-7(2)5-10(16)11-13(18)8(3)12(17)9(6-15)14(11)19/h6-7,17-19H,4-5H2,1-3H3/t7-/m0/s1 |
InChI-Schlüssel |
FNFBYOKOPYBWMY-ZETCQYMHSA-N |
Isomerische SMILES |
CC[C@H](C)CC(=O)C1=C(C(=C(C(=C1O)C=O)O)C)O |
SMILES |
CCC(C)CC(=O)C1=C(C(=C(C(=C1O)C=O)O)C)O |
Kanonische SMILES |
CCC(C)CC(=O)C1=C(C(=C(C(=C1O)C=O)O)C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




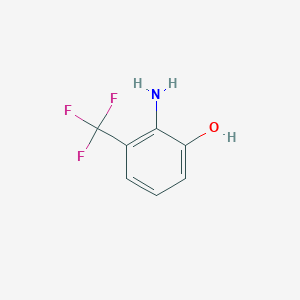
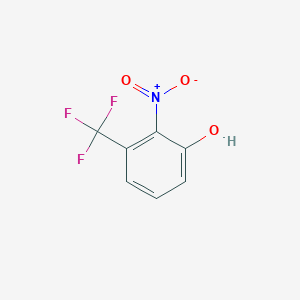


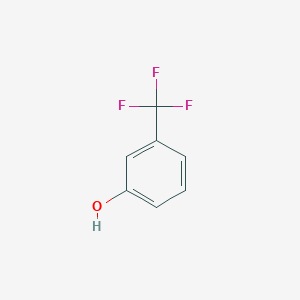

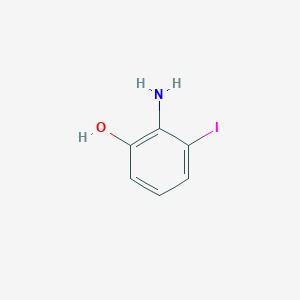
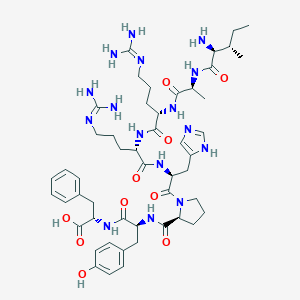
![1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol Hydrochloride](/img/structure/B45096.png)



